molecular formula C10H9ClN2O2S B2806100 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 886963-45-7

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2806100
CAS No.: 886963-45-7
M. Wt: 256.7
InChI Key: YKURVFKAMSOIGC-UHFFFAOYSA-N
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Description

“N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the IUPAC name N1- (7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine . It has a molecular weight of 299.82 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18ClN3OS/c1-17(2)8-4-7-15-13-16-11-10(18-3)6-5-9(14)12(11)19-13/h5-6H,4,7-8H2,1-3H3, (H,15,16) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Antimicrobial Applications

Compounds derived from N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide have shown notable antimicrobial activities. For example, derivatives such as N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamides demonstrated significant antimicrobial activities against pathogenic bacteria and Candida species, with certain compounds being particularly effective against fungi, suggesting their potential in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Antitumor Applications

The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and their evaluation for antitumor activities have been conducted, revealing that some derivatives exhibit considerable anticancer activity against various cancer cell lines. This indicates the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Anti-inflammatory Applications

Research into novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives has been conducted to assess their anti-inflammatory and antioxidant activities. Some compounds exhibited excellent anti-inflammatory activity, highlighting the potential for developing new anti-inflammatory drugs (Koppireddi et al., 2013).

Analgesic Activities

Some acetamide derivatives have been investigated for their analgesic properties. Compounds synthesized and tested demonstrated significant analgesic effects in various models, indicating their potential for pain management (Kaplancıklı et al., 2012).

Spectroscopic and Computational Studies

Spectroscopic and quantum mechanical studies have been performed on benzothiazolinone acetamide analogs to understand their photophysical properties, ligand-protein interactions, and potential in photovoltaic efficiency modeling. These studies contribute to the understanding of the molecular properties of benzothiazole derivatives and their applications in various technological and biological fields (Mary et al., 2020).

Future Directions

The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The findings of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-5(14)12-10-13-8-7(15-2)4-3-6(11)9(8)16-10/h3-4H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKURVFKAMSOIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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